![molecular formula C17H17NO4 B1447101 N-[4-(Benzyloxy)phenylacetyl]glycine CAS No. 288395-89-1](/img/structure/B1447101.png)

N-[4-(Benzyloxy)phenylacetyl]glycine

Vue d'ensemble

Description

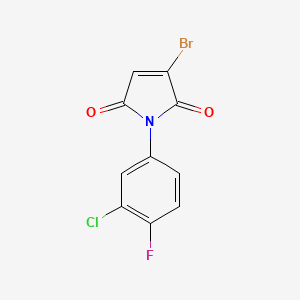

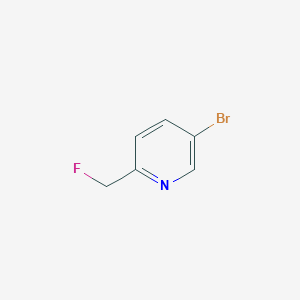

N-[4-(Benzyloxy)phenylacetyl]glycine (BPG) is a compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol1. It has garnered interest in the scientific community for its potential therapeutic applications1.

Synthesis Analysis

Acyl glycines, such as Phenylacetylglycine (PAG), are produced through the action of glycine N-acyltransferase (EC 2.3.1.13), an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine2. However, the specific synthesis process for N-[4-(Benzyloxy)phenylacetyl]glycine is not mentioned in the search results.

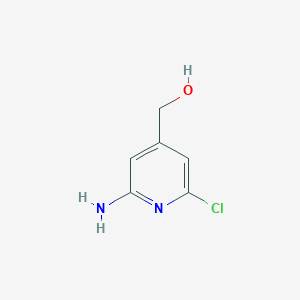

Molecular Structure Analysis

The molecular structure of N-[4-(Benzyloxy)phenylacetyl]glycine is not explicitly mentioned in the search results. However, it is known that the compound has a molecular formula of C17H17NO41.Chemical Reactions Analysis

The specific chemical reactions involving N-[4-(Benzyloxy)phenylacetyl]glycine are not mentioned in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of N-[4-(Benzyloxy)phenylacetyl]glycine are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Given the requirements, here's a summary focusing on the scientific relevance of glycine and related compounds, excluding drug use, dosage, and side effects:

Roles of Glycine in Plant Abiotic Stress Resistance

- Glycine betaine and proline, related to glycine, accumulate in various plant species in response to environmental stresses like drought, salinity, and extreme temperatures. These compounds play a role in maintaining enzyme and membrane integrity, suggesting their importance in plant stress tolerance and potential application in agriculture to enhance crop resilience (Ashraf & Foolad, 2007).

Potential Health Benefits of Dietary Glycine

- Dietary glycine may be rate-limiting for glutathione synthesis, an antioxidant critical for cellular protection against oxidative stress. Supplemental glycine has shown potential in improving health outcomes, including enhancing sleep quality, and could be investigated further for its broad potential in health protection (McCarty, O’Keefe, & DiNicolantonio, 2018).

Safety And Hazards

The safety and hazards associated with N-[4-(Benzyloxy)phenylacetyl]glycine are not explicitly mentioned in the search results.

Orientations Futures

A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. Two of these compounds exhibited minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid3. This suggests that the molecular hits can be optimized aiming at the development of drug candidates for tuberculosis treatment3.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propriétés

IUPAC Name |

2-[[2-(4-phenylmethoxyphenyl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(18-11-17(20)21)10-13-6-8-15(9-7-13)22-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCUTSLJDXDNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Benzyloxy)phenylacetyl]glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)

![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)